molecular formula C47H75N13O11 B12319886 (Des-arg10,leu9)-kallidin

(Des-arg10,leu9)-kallidin

Cat. No.: B12319886
M. Wt: 998.2 g/mol
InChI Key: AGTPZUQKOYEAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of (Des-arg10,leu9)-kallidin involves peptide synthesis techniques. The process typically includes the sequential addition of amino acids to a growing peptide chain, using solid-phase peptide synthesis (SPPS). The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation .

Chemical Reactions Analysis

(Des-arg10,leu9)-kallidin primarily undergoes receptor binding reactions. It binds to the bradykinin B1 receptor, leading to various downstream effects such as the activation of transcription factors like nuclear factor kappaB (NF-kappaB). This binding can be inhibited by specific antagonists, such as this compound itself .

Mechanism of Action

(Des-arg10,leu9)-kallidin exerts its effects by binding to the bradykinin B1 receptor. This binding leads to the activation of transcription factors such as NF-kappaB, which in turn upregulates the expression of the bradykinin B1 receptor and other inflammatory mediators. The compound also stabilizes connective tissue growth factor mRNA, leading to increased collagen synthesis .

Comparison with Similar Compounds

Similar compounds include (Des-arg10)-kallidin and (Leu9,des-Arg10)-kallidin. These compounds also act on the bradykinin B1 receptor but may have different binding affinities and downstream effects. (Des-arg10,leu9)-kallidin is unique in its ability to both activate the receptor and act as an antagonist under certain conditions .

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTPZUQKOYEAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75N13O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

998.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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